molecular formula C17H20BrN B13017310 N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine

N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine

Cat. No.: B13017310
M. Wt: 318.3 g/mol
InChI Key: NOWNLRYRSXKERN-UHFFFAOYSA-N
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Description

N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine (CAS 1394023-56-3) is a chemical compound with the molecular formula C17H20BrN and a molecular weight of 318.25 g/mol . This amine-functionalized naphthalene derivative is part of a class of compounds investigated for their potential as cannabinoid receptor modulators . Such compounds are of significant interest in early-stage pharmaceutical research for the potential treatment of a range of disorders, including pain, inflammation, and central nervous system diseases . The structure of the compound features a 4-bromonaphthalene moiety linked to a cyclohexylamine group via a methylene bridge. The bromine atom on the naphthalene ring makes the structure a potential intermediate for further chemical transformations, notably via metal-catalyzed cross-coupling reactions, which are widely used in medicinal chemistry to create diverse compound libraries for biological screening . This product is supplied For Research Use Only . It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Researchers should handle this material with appropriate precautions, and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C17H20BrN

Molecular Weight

318.3 g/mol

IUPAC Name

N-[(4-bromonaphthalen-1-yl)methyl]cyclohexanamine

InChI

InChI=1S/C17H20BrN/c18-17-11-10-13(15-8-4-5-9-16(15)17)12-19-14-6-2-1-3-7-14/h4-5,8-11,14,19H,1-3,6-7,12H2

InChI Key

NOWNLRYRSXKERN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-1-(bromomethyl)naphthalene

  • Step 1: Bromination of 1-methylnaphthalene

    1-Methyl naphthalene is brominated at the benzylic position using N-bromosuccinimide (NBS) in acetonitrile at 0–25 °C to yield 4-bromo-1-methyl naphthalene with high yield (~99%).

  • Step 2: Benzylic bromination

    The methyl group is further brominated to form 4-bromo-1-(bromomethyl)naphthalene using NBS and benzoyl peroxide catalyst in carbon tetrachloride at 70–78 °C, yielding about 79%.

Conversion to 4-Bromo-1-naphthaldehyde

  • The bromomethyl intermediate is oxidized to 4-bromo-1-naphthaldehyde by reaction with hexamethylenetetramine in acetic acid/water under reflux (~100 °C), followed by acidic hydrolysis, yielding ~80%.

Reduction to (4-Bromonaphthalen-1-yl)methanol

  • Alternatively, 4-bromonaphthalene-1-carboxylic acid can be reduced to (4-bromonaphthalen-1-yl)methanol using borane-tetrahydrofuran complex (BH3-THF) in tetrahydrofuran at room temperature, with a yield of 95%.

Amination to Form N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine

The key step is the nucleophilic substitution of the benzylic bromide or the conversion of the alcohol intermediate to a suitable leaving group, followed by reaction with cyclohexanamine.

Direct Nucleophilic Substitution

  • The benzylic bromide (4-bromo-1-(bromomethyl)naphthalene) can be reacted with cyclohexanamine under reflux conditions in an appropriate solvent (e.g., ethanol or acetonitrile) to substitute the bromide with the cyclohexylamine group, forming the target amine.

Reductive Amination

  • Using 4-bromo-1-naphthaldehyde, reductive amination with cyclohexanamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride can yield this compound with high selectivity.

Summary Table of Preparation Steps and Conditions

Step Intermediate/Product Reagents/Conditions Yield (%) Notes
1 4-Bromo-1-methyl naphthalene NBS, acetonitrile, 0–25 °C 99 Benzylic bromination
2 4-Bromo-1-(bromomethyl)naphthalene NBS, benzoyl peroxide, CCl4, 70–78 °C 79 Benzylic bromination
3 4-Bromo-1-naphthaldehyde Hexamethylenetetramine, AcOH/H2O, reflux 100 °C 80.4 Sommelet reaction
4 (4-Bromonaphthalen-1-yl)methanol BH3-THF, THF, room temp 95 Reduction of carboxylic acid
5 This compound Cyclohexanamine, reflux, solvent (e.g., EtOH) or reductive amination Variable Nucleophilic substitution or reductive amination

Research Findings and Considerations

  • The use of N-bromosuccinimide (NBS) is critical for selective benzylic bromination without affecting the aromatic bromine substituent.

  • Hexamethylenetetramine-mediated oxidation (Sommelet reaction) is an efficient method to convert benzylic bromides to aldehydes, which are versatile intermediates for amination.

  • Borane-THF reduction offers a mild and high-yielding route to the corresponding benzyl alcohol, which can be converted to amines via activation (e.g., tosylation) followed by nucleophilic substitution.

  • Reductive amination is preferred for better selectivity and fewer side products compared to direct nucleophilic substitution of benzylic bromides, which can sometimes lead to elimination or over-alkylation.

  • Solvent choice and temperature control are essential to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromonaphthalene moiety or the cyclohexanamine group.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or Grignard reagents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

Chemistry: N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound may be used to investigate the interactions between small molecules and biological targets. It can serve as a probe to study enzyme activity or receptor binding.

Medicine: The compound’s structural features make it a candidate for drug development. It may be explored for its potential therapeutic effects and as a lead compound in medicinal chemistry.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new products.

Mechanism of Action

The mechanism of action of N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with aromatic residues in proteins, while the cyclohexanamine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Indole-Based Cyclohexanamine Derivatives

Key Compounds :

  • N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine (5b) ()
  • N-((6-Chloro-1-isopropyl-1H-indol-3-yl)methyl)cyclohexanamine (7f) ()

Structural Differences :

  • Aromatic System: Indole (benzene-pyrrole fused ring) vs. naphthalene (fused benzene rings).
  • Substituents : Chlorine at position 5/6 (indole) vs. bromine at position 4 (naphthalene). Bromine’s larger size increases steric hindrance and polarizability.

NMR Data :

Compound 1H NMR Signals (ppm) 13C NMR Signals (ppm)
5b () 8.62 (indole NH), 3.65 (NCH2) 134.7 (C-Br), 56.8 (NCH2)
7f () 8.38 (indole NH), 3.93 (NCH2) 136.7 (C-Cl), 56.3 (NCH2)

Key Insight : Indole derivatives show distinct NH proton signals (~8.6 ppm) absent in naphthalene analogs, impacting solubility and intermolecular interactions .

Benzene and Heterocyclic Derivatives

Key Compounds :

  • N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride ()
  • N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)cyclohexanamine ()

Structural Differences :

  • Substituents : Fluorine (electron-withdrawing) vs. bromine (electron-withdrawing but polarizable).
  • Heterocycles : Benzotriazole (three nitrogen atoms) vs. naphthalene (all-carbon aromatic system). Benzotriazole derivatives exhibit enhanced metabolic stability due to hydrogen-bonding capabilities .

Boronate and Alkyne-Modified Derivatives

Key Compounds :

  • N-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine ()
  • N-Benzyl-1-(phenylethynyl)cyclohexanamine (4x) ()

Functional Groups :

  • Boronate Esters (): Enable Suzuki-Miyaura cross-coupling for further derivatization.

Substituted Cyclohexanamines with Bulky Groups

Key Compounds :

  • 4-tert-butyl-N,N-dimethylcyclohexan-1-amine ()
  • N-(cyclohexylmethyl)adamantyl-2-amine ()

Steric and Electronic Effects :

  • tert-Butyl groups (): Increase lipophilicity and steric shielding of the amine.
  • Adamantyl groups (): Provide extreme rigidity and hydrophobicity, contrasting with naphthalene’s planar structure.

Key Insight : Bulky substituents reduce metabolic degradation but may limit membrane permeability .

Biological Activity

N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including toxicity studies, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C15H16BrN
  • Molecular Weight : 292.20 g/mol
  • Structural Features : The compound features a cyclohexanamine moiety linked to a bromonaphthalene group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored through various studies. The following sections summarize key findings related to its pharmacological effects and toxicity.

1. Toxicity Studies

Toxicological evaluations indicate that compounds with similar structural features may exhibit significant systemic toxicity. For instance, chronic oral exposure to structurally related cyclohexanamines has shown adverse effects such as:

  • Dermal Reactions : Severe erythema and edema were observed in animal models following exposure, indicating potential irritant properties .
  • Organ Toxicity : Histopathological examinations revealed vacuolar degeneration in organs such as the liver, stomach, and skeletal muscle at certain dosage levels .
Study TypeObserved EffectsNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)
Oral ToxicityLiver vacuolization, dermal necrosis37.520
Inhalation ToxicityMild liver toxicity, disturbed hemoglobin metabolismNot specifiedNot specified

2. Pharmacodynamics

Research into the pharmacodynamics of this compound indicates potential interactions with neurotransmitter systems. Compounds with similar amine structures have been studied for their effects on:

  • Monoamine Transporters : Potential inhibition of serotonin and norepinephrine reuptake mechanisms could suggest antidepressant-like activity.
  • Receptor Binding : Preliminary studies have indicated that derivatives might interact with adrenergic and dopaminergic receptors, warranting further investigation into their psychotropic effects.

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